molecular formula C9H10N2O3S B7788427 2-[(E)-(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic acid

2-[(E)-(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No.: B7788427
M. Wt: 226.25 g/mol
InChI Key: CGUGYHAQIGNHTR-MDZDMXLPSA-N
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Description

2-[(E)-(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

The preparation of 2-[(E)-(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic acid involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be outlined as follows:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.

    Reaction Conditions: Typical reaction conditions include controlled temperature, pressure, and pH levels. The use of solvents and catalysts is crucial to ensure the efficiency of the reaction.

    Industrial Production: Industrial production methods often involve large-scale reactions in specialized reactors. These methods are optimized for cost-effectiveness and high yield.

Chemical Reactions Analysis

2-[(E)-(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield simpler compounds or derivatives of this compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-[(E)-(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for developing new compounds and materials.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can act as a probe or marker in various assays.

    Medicine: The compound has potential therapeutic applications, including drug development and disease treatment. Its mechanism of action and molecular targets are of particular interest to medical researchers.

    Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(E)-(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups include those listed in the PubChem database. These compounds may share some properties but differ in their specific applications and effects.

    Uniqueness: this compound stands out due to its specific chemical structure and properties, making it suitable for a wide range of applications. Its versatility and effectiveness in various fields make it a valuable compound for scientific research.

Properties

IUPAC Name

2-[(E)-(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-11-2-3-15-9(11)10-7(12)5-4-6(5)8(13)14/h2-3,5-6H,4H2,1H3,(H,13,14)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUGYHAQIGNHTR-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CSC1=NC(=O)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C=CS/C1=N/C(=O)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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